N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
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Overview
Description
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide typically involves the condensation of 2-amino-4-methylphenol with an appropriate acylating agent, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted amides, and various oxo compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives such as N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide and various substituted benzoxazines .
Uniqueness
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and oxo groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)propanamide |
InChI |
InChI=1S/C12H14N2O3/c1-3-11(15)13-8-4-5-10-9(6-8)14-12(16)7(2)17-10/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
PTVDERXVMCXJQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(C(=O)N2)C |
Origin of Product |
United States |
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